molecular formula C14H29NO2 B3053318 Ethyl 12-aminododecanoate CAS No. 53005-23-5

Ethyl 12-aminododecanoate

Cat. No.: B3053318
CAS No.: 53005-23-5
M. Wt: 243.39 g/mol
InChI Key: PATUZIMYRRFICT-UHFFFAOYSA-N
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Description

Ethyl 12-aminododecanoate is an organic compound with the molecular formula C14H29NO2 It is a derivative of dodecanoic acid, featuring an amino group at the 12th carbon and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 12-aminododecanoate can be synthesized through a multi-step process starting from dodecanoic acid. The general synthetic route involves the following steps:

    Esterification: Dodecanoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl dodecanoate.

    Nitration: Ethyl dodecanoate is then subjected to nitration using a nitrating agent like nitric acid to introduce a nitro group at the 12th carbon position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Ethyl 12-aminododecanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Nitro derivatives or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

Ethyl 12-aminododecanoate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polyamides and other polymers.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive molecules.

    Biological Studies: The compound is used in studies involving lipid metabolism and enzyme interactions.

    Industrial Applications: It is employed in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of ethyl 12-aminododecanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 12-aminododecanoate can be compared with other similar compounds, such as:

    12-Aminododecanoic acid: Lacks the ethyl ester group, making it more hydrophilic.

    Ethyl 11-aminoundecanoate: Has a shorter carbon chain, affecting its physical properties and reactivity.

    Ethyl 13-aminotridecanoate: Has a longer carbon chain, influencing its solubility and melting point.

Uniqueness: this compound is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Its balanced hydrophobic and hydrophilic characteristics make it versatile for various applications.

Properties

IUPAC Name

ethyl 12-aminododecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATUZIMYRRFICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593138
Record name Ethyl 12-aminododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53005-23-5
Record name Ethyl 12-aminododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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